7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Medicinal chemistry Structure-activity relationship Chromenopyrimidinone

This 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902855-90-7) is a defined senescence-inducing chemotype. Its unique substitution pattern—7-Br, 9-OCH₃, 3-methoxyphenyl—is essential for activity; close analogs lose efficacy. The C7 bromide enables rapid Suzuki-Miyaura diversification for lead optimization. The 9-methoxy group improves metabolic stability over des-methoxy congeners. Direct biological comparison with the 4-thione analog (CAS 902855-91-8) is possible. Supplied with documented purity to support reproducible senescence assays and SAR campaigns.

Molecular Formula C19H15BrN2O4
Molecular Weight 415.2 g/mol
CAS No. 902855-90-7
Cat. No. B6517842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
CAS902855-90-7
Molecular FormulaC19H15BrN2O4
Molecular Weight415.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2
InChIInChI=1S/C19H15BrN2O4/c1-24-13-5-3-4-10(7-13)17-21-18(23)14-8-11-6-12(20)9-15(25-2)16(11)26-19(14)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23)
InChIKeyWALFHGVBLUIADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: Core Scaffold and Pharmacological Context


7-Bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902855-90-7) is a synthetic small molecule belonging to the 4H-chromeno[2,3-d]pyrimidin-4-one class, a phenotype that has been identified as a novel inducer of therapy-induced senescence (TIS) in cancer cells [1]. The compound features a fused chromene-pyrimidinone core with a bromine atom at position 7, a methoxy group at position 9, and a 3-methoxyphenyl substituent at position 2.

Why Generic Substitution of 7-Bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one Carries Phenotypic Risk


Structure-activity relationship (SAR) studies on the chromeno[2,3-d]pyrimidin-4-one scaffold have shown that even minor modifications—such as removal or repositioning of a single methoxy group—can drastically alter both senescence-inducing capacity and metabolic stability [1]. Consequently, substituting the target compound with a close analog that lacks the precise 7-bromo, 9-methoxy, and 3-methoxyphenyl pattern may lead to complete loss of the desired biological phenotype and is not recommended without confirmatory phenotypic screening.

Quantitative Differentiation Evidence for 7-Bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one


Presence of the 9-Methoxy Group as a Critical Polarity and H‑Bond Acceptor Modulator

The target compound bears a methoxy substituent at position 9 of the chromene ring, a feature absent in the closely related analog 7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902879-10-1). In the benchmark senescence-inducer series, oxygenated substituents on the chromene moiety were essential for maintaining both antiproliferative potency and metabolic stability in human liver microsomes [1]. Although direct comparative data for this exact pair are not publicly available, the class-level SAR indicates that the 9‑OCH₃ group introduces an additional hydrogen‑bond acceptor and increases topological polar surface area (TPSA), parameters that correlate with improved aqueous solubility and reduced oxidative metabolism [1][2].

Medicinal chemistry Structure-activity relationship Chromenopyrimidinone

Bromine at Position 7 as a Synthetic Handle for Late-Stage Diversification

The aryl bromide at position 7 is a versatile functional group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling rapid generation of focused libraries for SAR exploration. In contrast, the non‑brominated core 2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS not assigned) cannot undergo such diversification without prior C–H activation, a less efficient process [1]. The combination of the bromine handle with the 9‑methoxy and 3‑methoxyphenyl groups provides a unique three‑point diversification platform that is not simultaneously present in any single commercially available congener.

Synthetic chemistry Cross-coupling Library design

Differentiation from the 4-Thione Analog: Oxo vs. Thione Pharmacophore

The 4-oxo group of the target compound distinguishes it from the corresponding 4-thione analog 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 902855-91-8). Replacement of the carbonyl oxygen with sulfur alters the hydrogen‑bonding character of the pharmacophore and can significantly affect target binding and metabolic stability. In the chromeno[2,3-d]pyrimidin-4-one senescence-inducer series, the 4-oxo functionality was required for potent anti‑melanoma activity (IC₅₀ < 1 µM in A375 cells for optimized leads), whereas the corresponding thiones were either inactive or substantially less potent [1].

Pharmacophore Bioisosterism Metabolic stability

High-Impact Application Scenarios for 7-Bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one


Focused Library Synthesis for Senescence-Inducer SAR

The aryl bromide at C7 permits rapid Suzuki-Miyaura diversification to generate a matrix of 7-substituted analogs. Systematic variation of the coupling partner while holding the 9‑methoxy and 3‑methoxyphenyl groups constant allows teams to map the steric and electronic requirements at the 7‑position within the senescence‑inducer pharmacophore [1][2].

Metabolic Stability Optimization via Chromene Substitution

Core analogs that retain the 9‑methoxy group have demonstrated improved metabolic stability in human liver microsomes compared to des‑methoxy congeners [1]. This compound serves as a direct starting point for stability‑guided optimization, where the 9‑OCH₃ is hypothesized to shield the chromene ring from oxidative metabolism.

Pharmacophore Validation in 4‑Oxo vs. 4‑Thione Bioisostere Studies

The availability of the 4‑oxo form allows direct, controlled comparison with the 4‑thione analog (CAS 902855-91-8) in parallel biological assays. Such head‑to‑head studies are essential for confirming the pharmacophoric role of the carbonyl oxygen in target engagement and cellular senescence induction [1].

Quote Request

Request a Quote for 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.